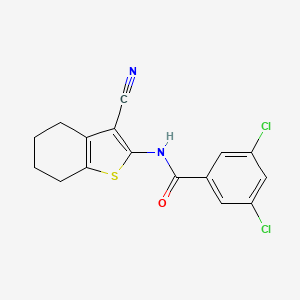

3,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Description

3,5-Dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a benzamide derivative featuring a tetrahydrobenzothiophene core substituted with a cyano group at the 3-position and a 3,5-dichlorobenzamide moiety at the 2-position.

Properties

IUPAC Name |

3,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2OS/c17-10-5-9(6-11(18)7-10)15(21)20-16-13(8-19)12-3-1-2-4-14(12)22-16/h5-7H,1-4H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSZHXOALPMITL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a halogenated benzene derivative.

Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanating agent such as sodium cyanide or potassium cyanide.

Formation of the Benzamide Core: The benzamide core is formed through an amide coupling reaction between a dichlorobenzoyl chloride and the amine group of the benzothiophene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Oxidized benzamide derivatives.

Reduction: Amino-substituted benzamide derivatives.

Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

3,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Electronic and Conformational Properties

- The cyano group on the tetrahydrobenzothiophene core may induce steric and electronic effects distinct from the benzoyl group in , altering π-stacking interactions or solubility.

- Compounds like 11b and 12 demonstrate that cyano groups contribute to strong IR absorption near 2,200 cm⁻¹, a feature shared with the target compound .

Crystallographic and Intermolecular Interactions

- N-(3-Benzoyl-...benzamide : Exhibits weak Cg–Cg π–π stacking and intramolecular hydrogen bonding, which stabilize its crystal lattice. The tetrahydrobenzothiophene adopts a puckered conformation.

- The target compound’s 3,5-dichloro and cyano substituents may promote similar intermolecular interactions, though chlorine’s larger van der Waals radius could further influence packing efficiency.

Biological Activity

Overview

3,5-Dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a complex organic compound classified as a benzamide. Its unique structure incorporates dichloro and cyano functional groups attached to a benzamide core linked to a tetrahydrobenzothiophene moiety. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C16H12Cl2N2OS

- Molecular Weight : 351.25 g/mol

- CAS Number : 328038-51-3

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzothiophene Core : This is achieved through cyclization reactions involving thiophene precursors.

- Introduction of the Cyano Group : A nucleophilic substitution reaction using cyanating agents like sodium cyanide.

- Formation of the Benzamide Core : Amide coupling reaction between dichlorobenzoyl chloride and the amine group of the benzothiophene derivative.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study identified it as a potent inhibitor of JNK2 and JNK3 kinases with IC50 values indicating strong activity (pIC50 6.7 for JNK3) . This inhibition suggests a potential role in cancer therapy by modulating signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Kinase Inhibition : The compound binds to the ATP-binding site of JNK kinases, disrupting their activity which is crucial in cancer cell signaling pathways.

- Enzyme Modulation : It may also interact with other enzymes or receptors, leading to altered cellular responses.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide to improve yield and purity?

- Methodology :

- Solvent Selection : Use absolute ethanol or acetic anhydride/acetic acid mixtures to enhance reaction efficiency. Ethanol is ideal for initial condensation (e.g., benzaldehyde reactions), while acetic anhydride promotes cyclization in thiazolo-pyrimidine derivatives .

- Catalysts : Glacial acetic acid (5 drops) aids in Schiff base formation during condensation steps . For cyclization, fused sodium acetate (0.5 g) improves regioselectivity .

- Purification : Crystallization from DMF/water or ethanol yields pure products (57–68% yield). Pressure evaporation post-reflux reduces solvent contamination .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., aromatic protons at δ 7.29–8.01 ppm, cyano groups at ~2,219 cm in IR) .

- HPLC : Monitor reaction progress and purity (>95% by HLC methods) .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 386–403 for related benzylidene derivatives) .

Q. How can the biological activity of this compound be systematically evaluated in preliminary pharmacological research?

- Methodology :

- In Vitro Assays : Screen for antimicrobial or anticancer activity using cell viability assays (e.g., MTT) and bacterial inhibition models. Prioritize targets based on structural analogs (e.g., thiazolo-pyridine derivatives with reported bioactivity) .

- Target Validation : Use kinase or receptor-binding assays to identify potential interactions, leveraging the compound’s benzamide and tetrahydrobenzothiophene moieties .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the tetrahydrobenzothiophene core during synthesis?

- Methodology :

- Cyclization Studies : Investigate the role of benzoylisothiocyanate in forming the thiophene ring via nucleophilic attack, as seen in similar syntheses (e.g., 3-cyano-2-(N-benzoylthiouryl)-tetrahydrobenzo[b]thiophene) .

- Kinetic Analysis : Vary reaction time (e.g., overnight stirring vs. 2–4 h reflux) to isolate intermediates and propose a stepwise mechanism .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Comparative Analysis : Cross-reference NMR shifts with structurally related compounds (e.g., 11a vs. 11b in , where substituents alter δ values by 0.3–0.5 ppm) .

- 2D-NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in complex spectra (e.g., distinguishing =CH protons from aromatic H) .

Q. What strategies are recommended for studying the compound’s stability under varying environmental conditions?

- Methodology :

- Environmental Fate Studies : Expose the compound to controlled pH (4–9), UV light, and temperatures (25–60°C) to assess degradation pathways. Monitor via HPLC and LC-MS .

- Accelerated Stability Testing : Use Arrhenius modeling to predict shelf-life under storage conditions .

Q. How can computational methods predict the reactivity of functional groups in this compound?

- Methodology :

- DFT Calculations : Model electron density distribution to identify nucleophilic (e.g., cyano group) and electrophilic (e.g., chloro substituents) sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic modifications for enhanced activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.